4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol is a chemical compound known for its unique structural properties and applications in various fields of scientific research. This compound features a silyl ether group, which is often used in organic synthesis to protect hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol typically involves the protection of 1,2-butanediol with a silylating agent such as tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base like imidazole or pyridine to facilitate the formation of the silyl ether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The silylation reaction is optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The silyl ether group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols .
Scientific Research Applications
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol is utilized in several scientific research areas:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Involved in the development of drug delivery systems and prodrugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol primarily involves its role as a protecting group. The silyl ether bond is stable under various reaction conditions, allowing for selective reactions at other functional groups. The compound can be deprotected under mild conditions, such as treatment with fluoride ions, to regenerate the free hydroxyl groups .
Comparison with Similar Compounds
Similar Compounds
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]cyclohexanone: Similar in structure but with a cyclohexanone core.
1-Pentanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]: Similar in structure but with a pentanol backbone.
Uniqueness
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-butanediol is unique due to its specific combination of a silyl ether group with a butanediol backbone, providing distinct reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C20H28O3Si |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxybutane-1,2-diol |
InChI |
InChI=1S/C20H28O3Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-15-14-17(22)16-21/h4-13,17,21-22H,14-16H2,1-3H3 |
InChI Key |
HOTHUPHQAFZSMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.